![molecular formula C14H19NO2 B14339434 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine CAS No. 106745-14-6](/img/structure/B14339434.png)
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine is an organic compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group substituted with a prop-2-en-1-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine typically involves the following steps:
Formation of the oxaziridine ring: This can be achieved by the reaction of an imine with a peracid. For example, the reaction of an imine with m-chloroperbenzoic acid (mCPBA) under mild conditions can yield the oxaziridine ring.
Introduction of the tert-butyl group: This can be done by using tert-butyl lithium or tert-butyl magnesium chloride in the presence of a suitable catalyst.
Attachment of the prop-2-en-1-yloxy group: This step involves the reaction of the phenyl group with prop-2-en-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form an oxaziridinium ion.
Reduction: The compound can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxaziridinium ions.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine involves the formation of reactive intermediates such as oxaziridinium ions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to the modulation of biological processes. The compound can also undergo redox reactions, which can generate reactive oxygen species and other reactive intermediates that can affect cellular functions.
Comparación Con Compuestos Similares
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine can be compared with other oxaziridines and related compounds:
Similar Compounds: Other oxaziridines, such as 2-tert-Butyl-3-phenyl-oxaziridine and 2-tert-Butyl-3-{2-[(methyl)oxy]phenyl}oxaziridine.
Uniqueness: The presence of the prop-2-en-1-yloxy group and the tert-butyl group makes this compound unique in terms of its reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and scientific research.
Propiedades
Número CAS |
106745-14-6 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(2-prop-2-enoxyphenyl)oxaziridine |
InChI |
InChI=1S/C14H19NO2/c1-5-10-16-12-9-7-6-8-11(12)13-15(17-13)14(2,3)4/h5-9,13H,1,10H2,2-4H3 |
Clave InChI |
ZTEUAPQYQOBEOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(O1)C2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


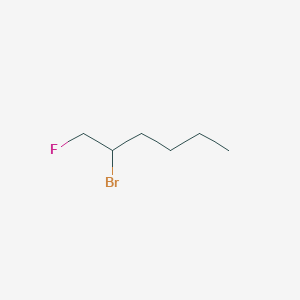
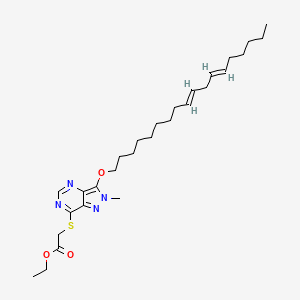
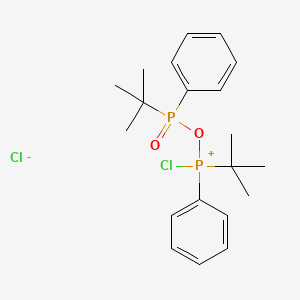
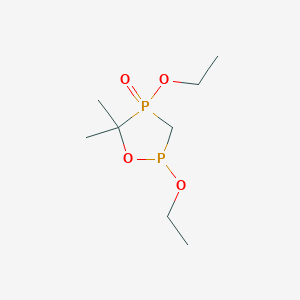
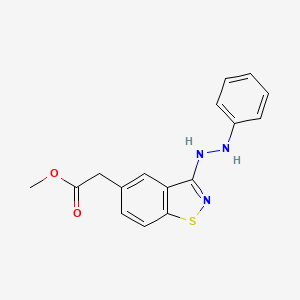
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
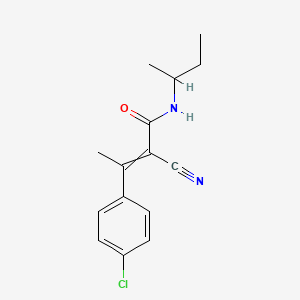
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
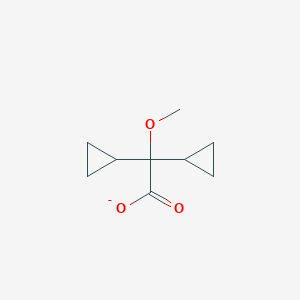
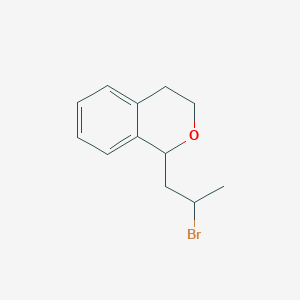
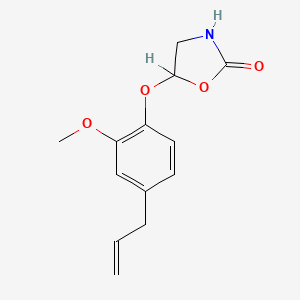
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

